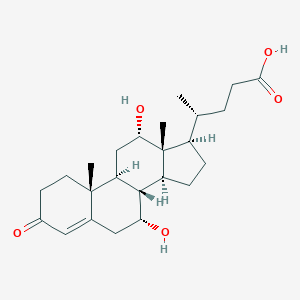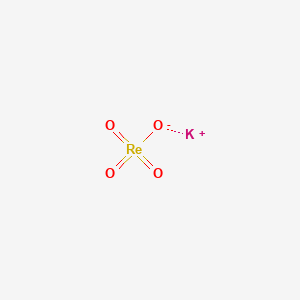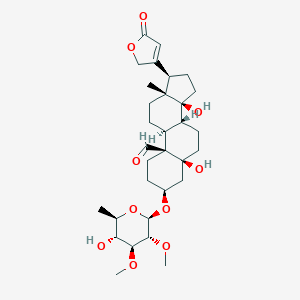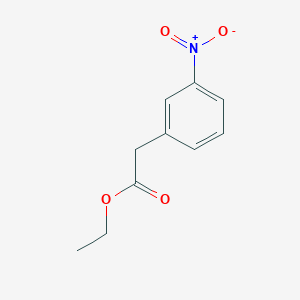
N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide derivatives involves several key steps, including condensation reactions and catalytic hydrogenation. One method involves synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showing the versatility of similar compounds in organic synthesis (Özer et al., 2009). Another approach includes the chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, highlighting the potential for creating compounds with specific biological activities (Nguyen & Ma, 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been characterized through X-ray diffraction studies, providing insights into their conformation and crystallographic parameters (Özer et al., 2009). This analysis is crucial for understanding the spatial arrangement and potential reactivity of the N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide molecule.
Chemical Reactions and Properties
The compound's reactivity and functional group transformations are essential for its potential applications. For example, the unsaturated phosphonates have been utilized as Hauser acceptors for synthesizing phosphonylated dihydroxynaphthalenes, demonstrating the compound's versatility in chemical reactions (Chaturvedi & Rastogi, 2016).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are crucial for the compound's application in various fields. Polyamides synthesized from related naphthalene derivatives have shown good solubility in organic solvents and excellent thermal stability, indicating the robustness of compounds with similar structural motifs (Yang & Chen, 1992).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and the potential for forming diverse derivatives, highlight the compound's utility in organic synthesis and material science. The formation of aromatic polyamides from naphthalene derivatives showcases the ability to create materials with specific mechanical and thermal properties (Yang & Chen, 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with naphthalene cores, including derivatives like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, have been synthesized and characterized through various analytical techniques. These studies focus on the structural elucidation and property characterization of naphthalene derivatives, indicating their potential for further application in chemical research and development (Özer et al., 2009).
Biological Evaluation for Antibacterial and Antimycobacterial Activity
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and similar compounds have been synthesized and evaluated for their biological activity. Some of these compounds show significant antibacterial and antimycobacterial activity, highlighting the potential of naphthalene derivatives in developing new antimicrobial agents (Goněc et al., 2015).
Photosynthetic Electron Transport Inhibition
Ring-substituted 3-hydroxynaphthalene-2-carboxanilides have been tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. This research provides insights into the potential herbicidal activity of naphthalene derivatives and contributes to the understanding of their mode of action at the molecular level (Kos et al., 2013).
Pharmacophore Mapping for Antimicrobial Agents
Studies have also been conducted on the consensus-based pharmacophore mapping of naphthalene derivatives to identify potential antimicrobial agents. These compounds have shown activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, indicating their relevance in addressing antibiotic resistance (Bąk et al., 2020).
Anticoagulant Screening
Additionally, naphthalene derivatives have been screened for their anticoagulant effects in human plasma. This research highlights the diverse biological activities of naphthalene derivatives and their potential therapeutic applications (Nguyen & Ma, 2017).
Eigenschaften
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NO5P/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22/h1-11H,(H,18,19)(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYXIWBXOQZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161190 | |
| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
CAS RN |
13989-98-5 | |
| Record name | N-Phenyl-3-(phosphonooxy)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13989-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylcarbamoyl)naphthalen-2-yl dihydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013989985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenyl-3-(phosphonooxy)naphthalene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(PHENYLCARBAMOYL)NAPHTHALEN-2-YL DIHYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QAE6P8NZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)











